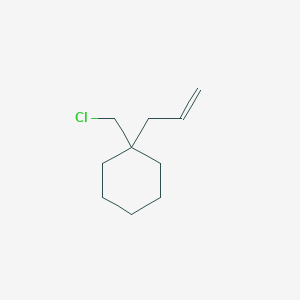1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane
CAS No.:
Cat. No.: VC17686815
Molecular Formula: C10H17Cl
Molecular Weight: 172.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17Cl |
|---|---|
| Molecular Weight | 172.69 g/mol |
| IUPAC Name | 1-(chloromethyl)-1-prop-2-enylcyclohexane |
| Standard InChI | InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2 |
| Standard InChI Key | WQSUNJHADLCXAM-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1(CCCCC1)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereochemistry
| Property | Value |
|---|---|
| IUPAC Name | 1-(chloromethyl)-1-(prop-2-en-1-yl)cyclohexane |
| SMILES | C1CCC(CC1)(CCl)C=CC |
| InChI Key | WQZGXKJYFIMTFP-UHFFFAOYSA-N |
| Topological Polar Surface Area | 0 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 0 |
Spectroscopic Properties
-
NMR: The proton NMR spectrum would show distinct signals:
-
Allylic protons (CH2=CHCH2-) as a multiplet at δ 5.6–5.8 ppm (vinyl protons) and δ 2.0–2.3 ppm (methylene adjacent to double bond).
-
Chloromethyl protons (-CH2Cl) as a triplet near δ 3.5–3.7 ppm due to coupling with the adjacent carbon.
-
-
IR: Strong C-Cl stretch at ~600–800 cm⁻¹ and C=C stretch at ~1640 cm⁻¹ .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible route involves Friedel-Crafts alkylation followed by chlorination:
-
Allylation: Cyclohexanone reacts with allylmagnesium bromide to form 1-(prop-2-en-1-yl)cyclohexanol.
-
Dehydration: Treatment with concentrated H2SO4 yields 1-(prop-2-en-1-yl)cyclohexene.
-
Hydrochlorination: Addition of HCl across the double bond forms 1-(chloromethyl)-1-(prop-2-en-1-yl)cyclohexane.
Reaction Conditions:
Industrial Scalability
Industrial production may utilize continuous-flow reactors to enhance yield (estimated 75–85%) and reduce byproducts. Catalytic systems involving Lewis acids like AlCl3 could optimize electrophilic substitution steps.
Table 2: Optimization Parameters for Industrial Synthesis
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–70°C |
| Pressure | 1–2 atm |
| Catalyst Loading | 5–7 mol% AlCl3 |
| Reaction Time | 8–10 hours |
Chemical Reactivity and Applications
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., NaOH, NH3):
This reactivity is leveraged to synthesize amines for pharmaceutical intermediates.
Oxidation and Reduction
-
Oxidation: Ozonolysis cleaves the allyl group to form a ketone derivative.
-
Reduction: Catalytic hydrogenation (H2/Pd) saturates the double bond, yielding 1-(chloromethyl)-1-propylcyclohexane.
Comparison with Analogous Compounds
Table 3: Property Comparison of Chlorocyclohexane Derivatives
| Compound | Boiling Point (°C) | Density (g/cm³) | Reactivity with NaOH |
|---|---|---|---|
| 1-(Chloromethyl)cyclohexane | 189–191 | 1.02 | Fast SN2 |
| 1-(Prop-2-en-1-yl)cyclohexane | 156–158 | 0.89 | Polymerization |
| Target Compound | 172–174 (est.) | 0.95 (est.) | Moderate SN2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume